molecular formula C13H11FN2O2 B8287868 2-fluoro-N-(2-nitrobenzyl)aniline

2-fluoro-N-(2-nitrobenzyl)aniline

Cat. No. B8287868
M. Wt: 246.24 g/mol
InChI Key: FIBQNEAFPJBSDG-UHFFFAOYSA-N
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Patent
US07718652B2

Procedure details

A solution of 2-fluoro-N-(2-nitrobenzyl)aniline (9.8 g, 40 mmol) in ethanol (200 mL) was treated with a solution of ammonium chloride (11 g, 66 mmol) in H2O (200 mL) and zinc dust (40 g, 66 mmol), and the reaction mixture was stirred at 50° C. for 2 h. The reaction mixture was filtered, diluted with ethyl ether (1 L), washed with H2O (1 L) and evaporated to provide N-(2-aminobenzyl)-2-fluoroaniline (8 g) as a pink solid:
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
40 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:18]=[CH:17][CH:16]=[CH:15][C:3]=1[NH:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[N+:12]([O-])=O.[Cl-].[NH4+]>C(O)C.O.[Zn]>[NH2:12][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=1[CH2:5][NH:4][C:3]1[CH:15]=[CH:16][CH:17]=[CH:18][C:2]=1[F:1] |f:1.2|

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
FC1=C(NCC2=C(C=CC=C2)[N+](=O)[O-])C=CC=C1
Name
Quantity
11 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
200 mL
Type
solvent
Smiles
O
Name
Quantity
40 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 50° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
ADDITION
Type
ADDITION
Details
diluted with ethyl ether (1 L)
WASH
Type
WASH
Details
washed with H2O (1 L)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(CNC2=C(C=CC=C2)F)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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